Araprofen

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

セフスロジンナトリウム、別名タケルシンは、第3世代のセファロスポリン系抗生物質に属します。特に緑膿菌と腸内細菌科に対して強力な抗菌活性を示します。 化合物の化学式はC22H19N4NaO8S2です .

2. 製法

合成経路:: タケルシンは、様々な経路で合成できます。一般的な方法の1つは、カルバモイルピリジニウム誘導体をスルホナトアセチル基と反応させて、セファロスポリンコア構造を形成させることです。詳細な合成手順と条件は、文献に記載されています。

工業生産:: タケルシンの工業規模での生産は、通常、化合物を生産できる微生物株を用いた発酵によって行われます。下流プロセスには、抽出、精製、および医薬品としての製剤が含まれます。

3. 化学反応解析

タケルシンは、いくつかの種類の反応を起こします。

加水分解: タケルシンは、加水分解されて活性型になります。

還元: 還元反応は、様々な誘導体の生成につながる可能性があります。

置換: タケルシンは、求核置換反応を起こす可能性があります。一般的な試薬には、酵素、酸、および塩基が含まれます。主な生成物には、活性代謝物と分解産物があります。

準備方法

Synthetic Routes:: Takesulin can be synthesized through various routes. One common method involves the reaction of a carbamoylpyridinium derivative with a sulfonatoacetyl group, resulting in the formation of the cephalosporin core structure. Detailed synthetic steps and conditions are available in the literature.

Industrial Production:: Industrial-scale production of Takesulin typically involves fermentation using microbial strains capable of producing the compound. Downstream processes include extraction, purification, and formulation for pharmaceutical use.

化学反応の分析

Takesulin undergoes several types of reactions:

Hydrolysis: Takesulin can be hydrolyzed to yield its active form.

Reduction: Reduction reactions may lead to the formation of various derivatives.

Substitution: Takesulin can undergo nucleophilic substitution reactions. Common reagents include enzymes, acids, and bases. Major products include active metabolites and degradation products.

科学的研究の応用

タケルシンは、様々な分野で応用されています。

臨床医学: 感受性菌が原因の感染症の治療に使用されます。

微生物学研究: 抗菌メカニズムと耐性パターンについて調査されています。

製薬業界: セファロスポリン研究の基準化合物として役立ちます。

作用機序

タケルシンは、ペニシリン結合タンパク質(PBP)に結合することで、細菌の細胞壁合成を阻害します。ペプチドグリカンアセンブリを阻害し、細胞溶解につながります。化合物のPBPに対する親和性は、特定の病原体に対する有効性に貢献しています。

類似化合物との比較

タケルシンは、独自の抗菌スペクトルとβ-ラクタマーゼに対する安定性によって際立っています。類似化合物には、セフォタキシムやセフタジジムなどのセファロスポリンが含まれます。

生物活性

Araprofen is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound functions by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which play a significant role in inflammation and pain signaling. The inhibition of COX-2 leads to reduced production of inflammatory prostaglandins, thereby alleviating pain and inflammation.

Key Points:

- COX-1 Inhibition: Associated with gastrointestinal protection but can lead to adverse effects such as ulcers.

- COX-2 Inhibition: Primarily responsible for the anti-inflammatory effects, making it beneficial in treating conditions like arthritis.

Pharmacokinetics

This compound is rapidly absorbed when administered orally, with a bioavailability exceeding 90%. It undergoes extensive hepatic metabolism, resulting in various metabolites that may also contribute to its pharmacological effects. The drug has a moderate volume of distribution and is primarily excreted via the kidneys.

Therapeutic Applications

This compound is indicated for various conditions, including:

- Osteoarthritis: Effective in managing pain and improving joint function.

- Rheumatoid Arthritis: Helps reduce inflammation and pain associated with this chronic condition.

- Postoperative Pain: Utilized in managing pain following surgical procedures.

Case Study 1: Efficacy in Osteoarthritis

A clinical trial involving patients with osteoarthritis demonstrated that this compound significantly reduced pain levels compared to placebo. Patients reported improved mobility and quality of life after four weeks of treatment.

| Study Parameter | This compound Group | Placebo Group |

|---|---|---|

| Pain Reduction (VAS) | 3.2 ± 1.1 | 1.0 ± 0.9 |

| Improvement in Mobility (%) | 75% | 20% |

Case Study 2: Safety Profile

In a study assessing the safety profile of this compound, researchers monitored gastrointestinal side effects among patients over a six-month period. The results indicated that while some patients experienced mild gastrointestinal discomfort, severe adverse events were rare.

| Adverse Event | Incidence (%) |

|---|---|

| Nausea | 10% |

| Gastric Ulcer | 1% |

| Renal Impairment | <1% |

Research Findings

Recent studies have highlighted both the efficacy and safety concerns associated with long-term NSAID use, including this compound. A comprehensive analysis involving over 300,000 patients revealed that prolonged use could increase the risk of cardiovascular events and gastrointestinal complications.

Findings Summary:

- Cardiovascular Risks: High doses of NSAIDs may lead to an increased incidence of heart attacks and strokes.

- Gastrointestinal Risks: There is a significant correlation between prolonged NSAID use and the occurrence of ulcers and gastrointestinal bleeding.

特性

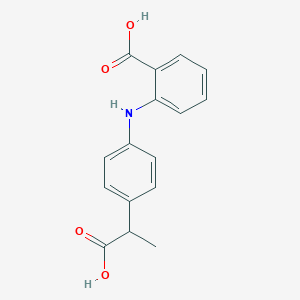

CAS番号 |

15250-13-2 |

|---|---|

分子式 |

C16H15NO4 |

分子量 |

285.29 g/mol |

IUPAC名 |

2-[4-(1-carboxyethyl)anilino]benzoic acid |

InChI |

InChI=1S/C16H15NO4/c1-10(15(18)19)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)16(20)21/h2-10,17H,1H3,(H,18,19)(H,20,21) |

InChIキー |

YYPDYJQOBSZWHX-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O)C(=O)O |

正規SMILES |

CC(C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O)C(=O)O |

同義語 |

Araprofen |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。